molecular formula C17H19NO B2818952 (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one CAS No. 866149-30-6

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one

Cat. No.: B2818952
CAS No.: 866149-30-6
M. Wt: 253.345
InChI Key: HIRJGKQQMRYEBB-KPKJPENVSA-N
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Description

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is a novel compound first synthesized in 2018 by scientists at the University of Florida. This compound is a member of the carbazole family, a group of compounds that contain a nitrogen-containing heterocyclic ring. The carbazoles are known for their wide range of applications, from industrial to pharmaceutical.

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Activities : Derivatives of 9H-carbazole, including those structurally related to "(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one," have been synthesized and evaluated for antimicrobial properties. This research demonstrates the potential of carbazole derivatives as antimicrobial agents, indicating a broad spectrum of activity against various microorganisms (Salih, Salimon, & Yousif, 2016).
  • Electroactive Polymers : Novel polymers containing carbazole units have been synthesized, showing potential for light-emitting applications. These polymers, characterized by their yellow and green emissions, highlight the versatility of carbazole derivatives in creating materials for optoelectronic devices (Aydın & Kaya, 2012).

Molecular Docking and Antioxidant Activity

  • Antioxidant Properties : Carbazole derivatives have been synthesized and analyzed for their antioxidant activities through molecular docking studies. These studies reveal the potential of such compounds in interacting with biological targets, showcasing their applicability in designing antioxidant agents (Serdaroğlu et al., 2021).

Bioinformatic Characterization

  • Potential in Treating Neurodegenerative Diseases : Schiff bases derived from carbazole analogs have been explored for their potential in treating neurodegenerative disorders like Alzheimer’s disease. Bioinformatics and computational pharmacological methods were employed to predict their therapeutic efficacy, highlighting the role of carbazole derivatives in developing new treatments for such conditions (Avram et al., 2021).

Light-Emitting Materials

  • Delayed Luminescence : Studies on carbazole-substituted oxadiazoles have shown promising results in thermally activated delayed fluorescence, indicating their suitability for use in organic light-emitting diodes (OLEDs). These findings underscore the potential of carbazole derivatives in enhancing the efficiency and performance of OLEDs (Cooper et al., 2022).

Properties

IUPAC Name

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-4-7-12-10-11-14-13-8-5-6-9-15(13)18-16(14)17(12)19/h5-9,18H,2-4,10-11H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRJGKQQMRYEBB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323366
Record name (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-30-6
Record name (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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